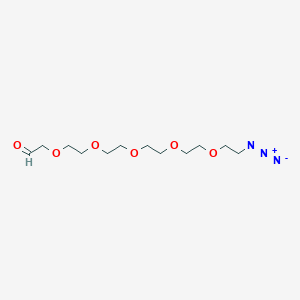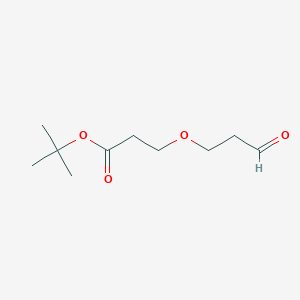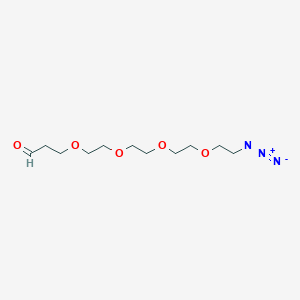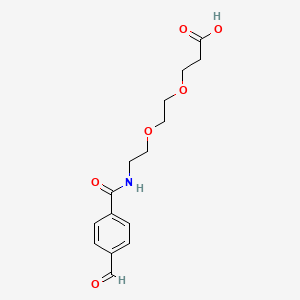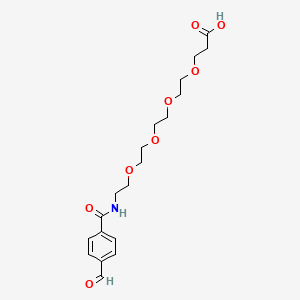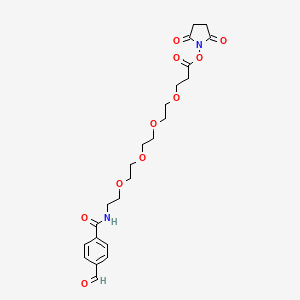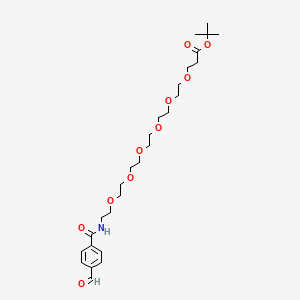
1-((3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-1H-purin-6(7H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their fusion. The 4-chlorophenethyl and 1,2,4-oxadiazol-5-yl groups would likely be introduced via substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is planar, while the phenethyl and oxadiazole groups may introduce some degree of three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The purine ring might undergo substitution reactions at the nitrogen positions. The chlorophenethyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include its overall size, the presence of polar groups, and the degree of conjugation in the molecule .Aplicaciones Científicas De Investigación
Chemical Reactions and Structural Analysis : A study investigated the reaction of certain chemical compounds, resulting in products such as N-[(3,4-dichlorophenyl)ethyl]-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine. These products were structurally determined using NMR, mass spectrometry, IR spectroscopy, and X-ray structure analysis. This research aids in understanding the chemical behavior and structural characteristics of related compounds (Jäger et al., 2002).
Antimicrobial and Antioxidant Potential : Another study focused on synthesizing novel oxadiazole derivatives and evaluating their antimicrobial and antioxidant activities. Some compounds demonstrated potent antimicrobial and antioxidant properties, indicating the potential for these compounds in new drug discovery (Chennapragada & Palagummi, 2018).
Neurodegenerative Disease Research : A compound synthesized from a similar chemical structure was tested as a potential inhibitor for human monoamine oxidase, showing notable inhibition. This suggests potential therapeutic uses in neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).
Photo-Luminescent Properties : Research into 1,3,4-oxadiazole derivatives revealed their potential in displaying photo-luminescent properties. This has implications for their use in materials science, particularly in creating substances with specific optical characteristics (Han et al., 2010).
Anticancer Activity : Compounds related to this chemical structure have been investigated for their anticancer activities. For instance, some 1,3,4-oxadiazole derivatives were tested against cancer cell lines, revealing potent anticancer properties. This highlights their potential as anticancer agents (Zhang et al., 2005).
Lipase and α-Glucosidase Inhibition : Studies have also explored the use of similar compounds in inhibiting lipase and α-glucosidase, suggesting potential applications in treating conditions related to these enzymes (Bekircan et al., 2015).
Antibacterial Properties : A range of compounds, including those related to 1,3,4-oxadiazoles, have been evaluated for their antibacterial properties. This research contributes to the development of new antimicrobial agents (Tien et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
1-[[3-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]-7-methylpurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O2/c1-23-9-19-16-15(23)17(25)24(10-20-16)8-14-21-13(22-26-14)7-4-11-2-5-12(18)6-3-11/h2-3,5-6,9-10H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJBWNUUODWOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)CCC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336572 | |
| Record name | AM-0902 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-1H-purin-6(7H)-one | |
CAS RN |
1883711-97-4 | |
| Record name | AM-0902 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883711974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM-0902 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-0902 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E4SQ96PCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the mechanism of action of 1-((3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-1H-purin-6(7H)-one (AM-0902) and how does it affect pain signaling?
A: 1-((3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-1H-purin-6(7H)-one (AM-0902) acts as a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel [, ]. This channel, located on the surface of sensory neurons, plays a crucial role in detecting noxious stimuli, including chemical irritants and inflammatory mediators. By blocking TRPA1, AM-0902 inhibits the channel's ability to transmit pain signals to the spinal cord and brain.
Q2: How does AM-0902 impact the activity of spinal cord neurons in the context of inflammatory pain?
A: Research has shown that in rat models of inflammatory pain, AM-0902 significantly reduces the elevated frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in lamina I neurons of the spinal dorsal horn []. This suggests that AM-0902, by blocking TRPA1, can dampen the increased excitability of spinal neurons receiving sensory input from inflamed tissues, ultimately reducing pain perception.
Q3: What evidence supports the use of AM-0902 as a tool to study TRPA1 involvement in pain in vivo?
A: AM-0902 exhibits favorable pharmacokinetic properties in rats, achieving greater than 30-fold coverage of the TRPA1 IC50 in vivo []. This allows for effective target engagement and enables researchers to investigate the role of TRPA1 in various preclinical pain models. Notably, AM-0902 has demonstrated dose-dependent inhibition of allyl isothiocyanate (AITC)-induced nocifensive behavior in rats, confirming its ability to block TRPA1 activity and attenuate pain responses in living organisms [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





